Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, an aniline moiety, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves the reaction of aniline derivatives with ethyl acetoacetate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or triethylamine. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification steps may include distillation, crystallization, and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and diabetes due to its biological activity.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antiproliferative or anti-inflammatory responses.
Comparison with Similar Compounds
Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be compared with other thiazolidinone derivatives, such as:
- Ethyl 2-[3-(2-chloroanilino)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Ethyl 2-[3-(2-methoxyanilino)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- Ethyl 2-[3-(2-nitroanilino)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
These compounds share a similar core structure but differ in the substituents attached to the aniline moiety. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
This structure features a thiazolidine ring, which is known for its diverse biological activities.
Research indicates that thiazolidine derivatives, including this compound, exhibit several mechanisms contributing to their biological activity:
- Anticancer Activity : Thiazolidine derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting angiogenesis. They interact with various biological targets such as non-membrane protein tyrosine phosphatase (SHP2) and integrin αvβ3, which are crucial in cancer cell signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress, which are significant factors in chronic inflammatory conditions .
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
Case Studies
Several case studies highlight the efficacy of thiazolidine derivatives, including this compound:
- Study on Anticancer Properties : A study evaluated the anticancer potential of various thiazolidine derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting strong anticancer properties .
- Inflammation Model : In an animal model of inflammation, thiazolidine derivatives were administered to assess their impact on inflammatory markers. The results showed a significant reduction in inflammation-related markers, indicating potential therapeutic benefits for inflammatory diseases .
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18) |
InChI Key |
JNFYSHGFPHMVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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